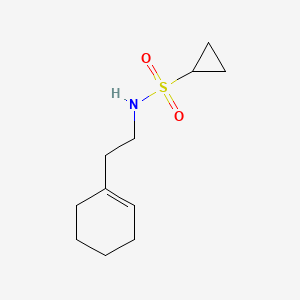
2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H14N2O4 . It has an average mass of 238.240 Da and a monoisotopic mass of 238.095352 Da . This compound is a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring attached to a carboxylic acid group and a tetrahydropyran ring via an ether linkage . The tetrahydropyran ring system, i.e., five carbon atoms and an oxygen, is the core of pyranose sugars, such as glucose .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 456.3±41.0 °C at 760 mmHg, and a flash point of 229.8±27.6 °C . It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its polar surface area is 82 Å2 .Safety and Hazards
The safety data sheet for “2-(Tetrahydro-2H-pyran-4-yloxy)pyrimidine-4-carboxylic acid” suggests that it may cause skin irritation and should be handled with appropriate protective equipment . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first-aid measures should be taken .
Mécanisme D'action
Target of Action
Similar substances are known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 .
Mode of Action
It’s known that tetrahydropyranyl (thp) ethers, which are derivatives of tetrahydropyran, are commonly used as protecting groups in organic synthesis . They are resilient to a variety of reactions and can be restored by acid-catalyzed hydrolysis .
Biochemical Pathways
The tetrahydropyran ring system is the core of pyranose sugars, such as glucose . Therefore, it might be involved in carbohydrate metabolism.
Result of Action
The compound might cause skin irritation or rash, and eye irritation . If swallowed or inhaled, it might cause discomfort .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to use appropriate extinguishing media suitable for surrounding facilities in case of fire . The compound should be handled and stored with proper protective equipment .
Propriétés
IUPAC Name |
2-(oxan-4-yloxy)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-9(14)8-1-4-11-10(12-8)16-7-2-5-15-6-3-7/h1,4,7H,2-3,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZUALAHFLJACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3019217.png)
![tert-butyl N-[(1,2,3,4-tetrahydroquinolin-8-yl)methyl]carbamate](/img/structure/B3019218.png)
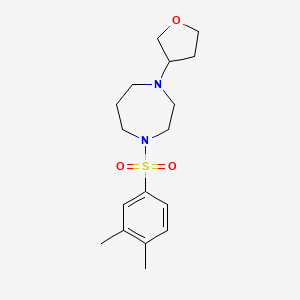

![2-(4-fluorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3019221.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B3019223.png)
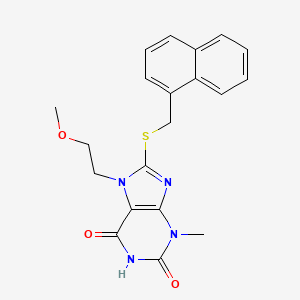

![(2E)-N-(2-bromophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B3019229.png)
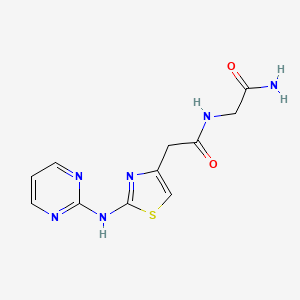
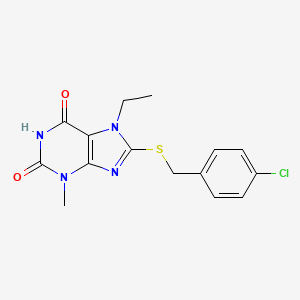
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B3019236.png)
